AF 430 maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

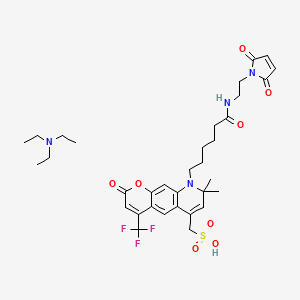

C34H45F3N4O8S |

|---|---|

Molecular Weight |

726.8 g/mol |

IUPAC Name |

N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |

InChI |

InChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3 |

InChI Key |

BNLRHNPZRYDBCU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

AF 430 Maleimide: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 maleimide is a bright, hydrophilic fluorescent dye belonging to the coumarin family. Its maleimide functional group allows for the specific covalent labeling of thiol groups, primarily found in cysteine residues of proteins and peptides. This property makes it a valuable tool for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. This in-depth guide provides a detailed overview of the core spectral properties of this compound, comprehensive experimental protocols for its use, and visualizations of key chemical and biological processes.

Core Spectral and Physical Properties

The spectral characteristics of this compound are central to its utility as a fluorescent probe. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 430 nm | [1][2] |

| Emission Maximum (λem) | 542 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 15,955 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |

| Stokes Shift | 112 nm | [2] |

| Molecular Weight | ~726.8 g/mol | [1] |

| Molecular Formula | C₃₄H₄₅N₄F₃O₈S | [1] |

| Solubility | Soluble in water and polar organic solvents (DMF, DMSO) | [1] |

Chemical Reactivity and Labeling Chemistry

The utility of this compound as a labeling reagent stems from the specific and efficient reaction of its maleimide group with the sulfhydryl (thiol) group of cysteine residues. This reaction, a Michael addition, forms a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing non-specific reactions with other nucleophilic groups like amines.[4]

Experimental Protocols

I. Protocol for Labeling a Protein with this compound

This protocol provides a general procedure for the covalent labeling of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Protein to be labeled (e.g., antibody, enzyme)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5 (e.g., HEPES, MOPS).

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine.

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[5]

-

If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[7]

-

Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) to prevent re-oxidation of thiols.[5]

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[8] Vortex briefly to ensure complete dissolution. This solution should be used immediately.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.

-

Mix thoroughly and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add a final concentration of 1-10 mM of a quenching reagent like 2-mercaptoethanol or L-cysteine to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[5] The first colored fraction to elute will be the labeled protein.

-

Alternatively, dialysis can be used for purification.[5]

-

II. Protocol for Determining the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of AF 430, which is 430 nm (A₄₃₀).

-

-

Calculation:

-

The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₃₀ × CF₂₈₀)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A₄₃₀ is the absorbance of the conjugate at 430 nm.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of free dye / A₄₃₀ of free dye). For AF 430, this value is approximately 0.06.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

The concentration of the dye is calculated as: Dye Concentration (M) = A₄₃₀ / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of AF 430 (15,955 M⁻¹cm⁻¹).

-

-

-

The Degree of Labeling (DOL) is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualization of Experimental Workflow and a Biological Application

The following diagrams, created using the DOT language, illustrate the general workflow for protein labeling and a potential application in tracking receptor-mediated endocytosis, a fundamental signaling process.

Conclusion

This compound is a versatile and robust fluorescent probe for the specific labeling of thiol-containing biomolecules. Its favorable spectral properties, including a large Stokes shift and good quantum yield, make it well-suited for a variety of fluorescence-based assays. The detailed protocols provided in this guide offer a solid foundation for researchers to successfully employ this compound in their experimental workflows, enabling the sensitive and specific detection and tracking of proteins and other biomolecules in complex biological systems. As with any labeling procedure, empirical optimization is key to achieving the desired degree of labeling and preserving the biological activity of the target molecule.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

AF 430 Maleimide: A Technical Guide for Bioconjugation and Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 maleimide is a thiol-reactive fluorescent probe belonging to the coumarin dye family. It is widely utilized in biological research and drug development for the specific labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups, most commonly on cysteine residues. Its bright green-yellow fluorescence, hydrophilic nature, and stable covalent linkage make it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and FRET-based assays. This technical guide provides an in-depth overview of this compound, its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Properties and Spectral Characteristics

AF 430 is characterized by its absorption in the violet range of the spectrum and a large Stokes shift, which is advantageous for multicolor imaging applications by minimizing spectral overlap. The maleimide functional group allows for specific and efficient covalent conjugation to thiol groups through a Michael addition reaction, forming a stable thioether bond.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 430 nm | [1] |

| Emission Maximum (λem) | 542 nm | [2] |

| Molar Extinction Coefficient (ε) | ~15,955 cm⁻¹M⁻¹ | N/A |

| Fluorescence Quantum Yield (Φ) | ~0.23 | N/A |

| Recommended Laser Line | 405 nm | [3] |

| Molecular Weight | ~726.8 g/mol | N/A |

Mechanism of Action: Thiol-Reactive Labeling

The utility of this compound as a labeling reagent is centered on the specific reaction between the maleimide group and the sulfhydryl group of a cysteine residue. This reaction is highly selective for thiols at a neutral pH range (6.5-7.5), where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring. This results in the formation of a stable, covalent thioether linkage. At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, such as the side chain of lysine, although this reaction is significantly slower.[4]

Applications in Research and Drug Development

The specific labeling capabilities of this compound make it a versatile tool in various research and development areas:

-

Fluorescence Microscopy: Labeled proteins can be visualized within fixed or living cells to study their localization, trafficking, and dynamics. Its photostability makes it suitable for advanced imaging techniques like STED microscopy.[3]

-

Flow Cytometry: Antibodies labeled with AF 430 can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[5]

-

FRET (Förster Resonance Energy Transfer): AF 430 can serve as a FRET donor or acceptor in combination with a suitable fluorophore partner to study protein-protein interactions and conformational changes.[3]

-

Antibody-Drug Conjugates (ADCs): In the context of drug development, maleimide chemistry is a common method for conjugating cytotoxic drugs to antibodies, creating targeted cancer therapies. While AF 430 itself is a fluorescent dye, the underlying conjugation chemistry is directly applicable to ADC development.

-

Protein Conformational Studies: Changes in the fluorescence properties of AF 430 upon alterations in the local environment of the labeled cysteine residue can provide insights into protein conformational changes during signaling or other cellular processes.[6][7]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

-

Purified protein containing at least one accessible cysteine residue

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the reaction.[5]

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 430 nm (for AF 430).

-

Storage:

-

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C, potentially with the addition of a cryoprotectant like glycerol and a stabilizing protein like BSA.

Application in Studying GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. Upon binding of an extracellular ligand, GPCRs undergo conformational changes that initiate intracellular signaling cascades. Fluorescent labeling of GPCRs is a powerful tool to study their function, including ligand binding, conformational changes, and trafficking.

This compound can be used to label GPCRs by introducing a cysteine residue at a specific site in the receptor through site-directed mutagenesis. This allows for the site-specific attachment of the fluorescent probe, enabling the study of receptor dynamics. For example, the localization and internalization of a GPCR upon agonist stimulation can be tracked using fluorescence microscopy.

Conclusion

This compound is a robust and versatile fluorescent probe for the site-specific labeling of cysteine-containing biomolecules. Its favorable spectral properties and the stability of the maleimide-thiol linkage make it an invaluable tool for researchers and drug development professionals. The detailed protocols and application examples provided in this guide serve as a comprehensive resource for the effective utilization of this compound in a wide range of biological investigations.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Triple Labeling Resolves a GPCR Intermediate State by Using Three-Color Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A fluorescent probe designed for studying protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A fluorescent probe designed for studying protein conformational change - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility and Application of AF 430 Maleimide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of AF 430 maleimide in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document outlines key quantitative data, detailed experimental protocols for its use in bioconjugation, and a visual representation of a typical experimental workflow.

Core Topic: this compound Solubility

This compound is a hydrophilic fluorescent dye of a coumarin nature, frequently utilized in applications such as flow cytometry.[1][2] Its maleimide functional group allows for the specific labeling of biomolecules containing thiol groups, such as cysteine residues in proteins.[1][3] An understanding of its solubility is critical for the preparation of stock solutions and the successful execution of labeling reactions.

Quantitative Solubility Data

While broadly described as soluble in both water and polar organic solvents, precise quantitative solubility limits are not extensively published in standard literature.[1][2] However, established laboratory protocols provide a functional and reproducible concentration for stock solutions in DMSO.

| Solvent | Reported Solubility | Practical Concentration for Stock Solutions |

| DMSO | Soluble[1][2] | 10 mM[4][5][6] |

| Water | Soluble[1][2], Hydrophilic[1] | Sufficient for aqueous reaction buffers |

It is best practice to prepare a concentrated stock solution in anhydrous DMSO, which can then be added in small volumes to the aqueous reaction buffer containing the protein to be labeled.

Experimental Protocols

The following are detailed methodologies for the preparation of this compound solutions and its conjugation to proteins.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is standard for preparing a stock solution for subsequent use in labeling reactions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

-

Mix thoroughly by vortexing or pipetting until the dye is completely dissolved.

-

This stock solution should be used promptly. For storage, it can be kept at -20°C for up to four weeks, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]

General Protocol for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein containing free thiol groups.

Materials:

-

Protein to be labeled (at a concentration of 2-10 mg/mL)

-

Reaction Buffer (e.g., 100 mM MES, PBS, Tris, or HEPES buffer, pH 7.0-7.5, degassed)[3][7]

-

10 mM this compound stock solution in DMSO

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein does not have free cysteines, disulfide bonds can be reduced by adding a 10-fold molar excess of TCEP and incubating for approximately 30 minutes at room temperature.[5]

-

Reaction Setup: While gently stirring or vortexing the protein solution, add the 10 mM this compound stock solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[4][5]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]

-

Determination of Degree of Labeling (DOL): The efficiency of the labeling reaction can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (approximately 430 nm for AF 430).

Visualization of Experimental Workflow

The following diagram illustrates the key stages of a typical protein labeling experiment using this compound.

Caption: Workflow for Protein Labeling with this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Fluorescent Dye 430 maleimide (A270019) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. biotium.com [biotium.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Technical Guide: Alexa Fluor™ 430 Maleimide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties and practical application of Alexa Fluor™ 430 maleimide, a thiol-reactive fluorescent dye. Designed for professionals in life sciences and drug development, this document details the dye's quantum yield and extinction coefficient, provides comprehensive experimental protocols for its use in bioconjugation, and illustrates relevant workflows and biological pathways.

Core Photophysical Properties

Alexa Fluor™ 430 is a fluorescent dye characterized by its excitation in the violet-blue region of the spectrum and a large Stokes shift, resulting in a yellow-green emission. These properties make it a valuable tool in multicolor fluorescence imaging, where spectral separation is crucial. The maleimide functional group allows for covalent attachment of the dye to thiol groups, commonly found in cysteine residues of proteins.

Quantitative Data Summary

The key spectral and photophysical parameters of Alexa Fluor™ 430 and its derivatives are summarized in the table below. This data is essential for quantitative fluorescence studies and for calculating the degree of labeling in bioconjugation experiments.

| Parameter | Value | Units | Notes |

| Molar Extinction Coefficient (ε) | 15,000 - 16,000 | cm⁻¹M⁻¹ | At the absorption maximum (~431 nm). |

| Quantum Yield (Φ) | 0.23 | - | For the amine derivative (AF 430 amine). This is often used as a close approximation for the maleimide derivative. |

| Excitation Maximum (λex) | ~431 | nm | - |

| Emission Maximum (λem) | ~541 | nm | - |

Experimental Protocols

I. Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for determining the concentration of the dye and for calculating the degree of labeling of a conjugate.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of the Alexa Fluor™ 430 maleimide powder. Dissolve the powder in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement: For each dilution, measure the absorbance at the dye's maximum absorption wavelength (~431 nm) using a spectrophotometer. Use the same buffer as a blank reference.

-

Application of Beer-Lambert Law: The Beer-Lambert law (A = εcl) is used to calculate the extinction coefficient. Where:

-

A is the absorbance.

-

ε is the molar extinction coefficient.

-

c is the molar concentration.

-

l is the path length of the cuvette (typically 1 cm).

-

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

II. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for determining the quantum yield of a fluorescent dye is the comparative method, which involves a reference standard with a known quantum yield.

Methodology:

-

Selection of a Reference Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar range to Alexa Fluor™ 430. For a dye emitting in the yellow-green region, fluorescein in 0.1 M NaOH (Φ = 0.95) can be a suitable, albeit spectrally shifted, reference.

-

Preparation of Solutions: Prepare a series of dilutions for both the Alexa Fluor™ 430 maleimide and the reference standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis: The quantum yield of the sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

III. Protein Labeling with Alexa Fluor™ 430 Maleimide

This protocol details the covalent conjugation of Alexa Fluor™ 430 maleimide to a protein via its cysteine residues.

Materials:

-

Protein to be labeled (containing free thiol groups)

-

Alexa Fluor™ 430 maleimide

-

Conjugation buffer (e.g., PBS, pH 7.2-7.5, degassed)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Remove the excess reducing agent before adding the dye.

-

Dye Preparation: Dissolve the Alexa Fluor™ 430 maleimide in a small amount of anhydrous DMSO or DMF to create a stock solution.

-

Conjugation Reaction: Add the dye stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching the Reaction: Add a quenching reagent to react with any unreacted maleimide groups.

-

Purification: Separate the labeled protein from the unreacted dye and other small molecules using a size-exclusion chromatography column.

-

Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be calculated using the absorbance of the purified conjugate at 280 nm (for the protein) and at ~431 nm (for the dye). A correction factor is needed to account for the dye's absorbance at 280 nm.

Visualizations

Experimental Workflow: Protein Labeling

The following diagram illustrates the key steps in the bioconjugation of a protein with Alexa Fluor™ 430 maleimide.

Caption: Workflow for Protein Labeling with AF430 Maleimide.

Signaling Pathway Visualization

Fluorescently labeled proteins are instrumental in elucidating cellular signaling pathways. For instance, a protein kinase labeled with Alexa Fluor™ 430 can be tracked as it translocates to the nucleus upon pathway activation. The diagram below represents a generic signaling cascade where the localization of a key protein is visualized.

Caption: Visualization of a Signaling Pathway.

The Core Mechanism of AF 430 Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 maleimide is a fluorescent labeling reagent that plays a important role in the field of bioconjugation. As a derivative of the hydrophilic coumarin dye AF 430, it exhibits a yellow fluorescence with an excitation wavelength of approximately 425 nm and an emission wavelength of around 542 nm.[1] The key to its utility lies in the maleimide group, which provides a highly selective reactive handle for covalently attaching the AF 430 fluorophore to biomolecules. This technical guide will delve into the core mechanism of action of this compound, providing a detailed overview of its reaction chemistry, experimental protocols for its use, and a summary of the critical data associated with its application.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The primary mechanism of action of this compound is its reaction with sulfhydryl (thiol) groups, which are most notably present in the amino acid cysteine within proteins and peptides.[2][3] This reaction, a Michael addition, is highly efficient and selective, forming a stable covalent thioether bond between the maleimide and the thiol.[2][3]

The reaction is most efficient within a pH range of 6.5 to 7.5.[2] At this pH, the thiol group is sufficiently deprotonated to act as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring. This high degree of selectivity allows for the specific labeling of cysteine residues, even in the presence of other nucleophilic groups like amines. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

It is important to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides.[4] Therefore, a reduction step is often necessary to free up the thiol groups for conjugation.

Figure 1: Michael addition reaction of this compound with a protein thiol group.

Stability of the Thioether Conjugate

While the thioether bond formed is generally stable, the resulting thiosuccinimide linkage can undergo two competing reactions in a physiological environment: a retro-Michael reaction and hydrolysis.[5][6]

-

Retro-Michael Reaction: This is the reverse of the initial conjugation, leading to the cleavage of the thioether bond and the potential for the maleimide to react with other thiols, such as glutathione or serum albumin.[7] This can result in off-target effects and a loss of the desired conjugate.[7]

-

Hydrolysis: The succinimide ring of the conjugate can undergo hydrolysis, opening the ring to form a succinamic acid derivative.[5][8] This hydrolyzed form is stable and resistant to the retro-Michael reaction, effectively locking the fluorophore onto the target molecule.[5][8]

The rate of hydrolysis can be influenced by the local microenvironment and the specific structure of the maleimide.[6] Some "self-hydrolyzing" maleimides are engineered to have faster hydrolysis rates to improve the stability of the conjugate.[5][9]

Figure 2: Competing retro-Michael and hydrolysis reactions of the thioether adduct.

Data Presentation

The following tables summarize key quantitative parameters for maleimide conjugation reactions. It is important to note that specific data for this compound is limited; therefore, the data presented is based on general maleimide chemistry and should be used as a guideline.

Table 1: Recommended Reaction Conditions for Maleimide Conjugation

| Parameter | Recommended Value | Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols.[2] For iFluor™ 430 maleimide, a pH of 6.5 ± 0.5 is recommended.[7] |

| Temperature | Room temperature (20-25°C) or 4°C | Reaction is faster at room temperature.[4] |

| Reaction Time | 2 hours to overnight | Dependent on reactants and their concentrations.[10] |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A starting point of 10:1 is often recommended.[7][10] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][3] |

Table 2: Factors Influencing Conjugate Stability

| Factor | Effect on Stability | Notes |

| pH | Higher pH can increase the rate of hydrolysis. | |

| Local Protein Microenvironment | The presence of nearby charged residues can influence hydrolysis rates.[6] | |

| Maleimide N-substituent | Electron-withdrawing groups on the nitrogen can accelerate hydrolysis.[11] | |

| Presence of other thiols | Can lead to thiol exchange via the retro-Michael reaction.[8] |

Experimental Protocols

The following is a generalized protocol for the labeling of proteins with this compound. This should be optimized for each specific protein and application.

Figure 3: General experimental workflow for protein labeling with this compound.

Materials

-

Protein to be labeled (containing free cysteine residues)

-

This compound

-

Labeling Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP, optional)

-

Purification column (e.g., Sephadex G-25)

Procedure

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10- to 100-fold molar excess of TCEP for 30-60 minutes at room temperature.[12]

-

Remove the reducing agent by dialysis or gel filtration into a degassed labeling buffer.

-

-

This compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1]

-

-

Conjugation Reaction:

-

Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.[2][3]

-

Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[10]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[10]

-

-

Characterization (Degree of Labeling):

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Measure the absorbance of the AF 430 dye at its maximum absorbance wavelength (~430 nm).

-

The Degree of Labeling (DOL) can be calculated using the following formula:

DOL = (A_max of conjugate × Molar extinction coefficient of protein) / ( (A_280 of conjugate - A_max × CF_280) × Molar extinction coefficient of dye)

Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, and CF_280 is a correction factor for the dye's absorbance at 280 nm.

-

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules, owing to the high selectivity and efficiency of the maleimide-thiol reaction. A thorough understanding of its mechanism of action, including the factors that influence the stability of the resulting conjugate, is crucial for its successful application in research and drug development. By following optimized experimental protocols and carefully characterizing the final product, researchers can effectively utilize this compound to create precisely labeled biomolecules for a wide range of applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. biotium.com [biotium.com]

- 11. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Understanding the Hydrophilicity of AF 430 Maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hydrophilic nature of AF 430 maleimide, a fluorescent dye commonly utilized in bioconjugation for labeling proteins and other biomolecules. Understanding the hydrophilicity of this reagent is critical for optimizing labeling reactions, ensuring the solubility of conjugates, and minimizing non-specific interactions in biological systems. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for assessing hydrophilicity, and visual diagrams to illustrate key concepts.

Core Concepts: Hydrophilicity in Fluorescent Probes

Hydrophilicity, or the affinity of a molecule for water, is a crucial parameter for fluorescent dyes used in biological applications. Highly hydrophilic dyes, like this compound, offer several advantages:

-

Improved Solubility: They readily dissolve in aqueous buffers, simplifying the preparation of labeling reactions and reducing the risk of precipitation.

-

Reduced Aggregation: Hydrophilic dyes are less prone to self-quenching and aggregation, which can lead to a decrease in fluorescence quantum yield.

-

Minimized Non-Specific Binding: Their low propensity for hydrophobic interactions reduces non-specific binding to cells and other biological materials, thereby improving the signal-to-noise ratio in imaging and detection assays.

-

Enhanced Biocompatibility: Water-soluble dyes are generally more biocompatible and less likely to interfere with the native conformation and function of the labeled biomolecule.

Physicochemical Properties of this compound

This compound is recognized as a hydrophilic fluorescent dye with a coumarin-based structure.[1][2] Its solubility in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is well-documented.[1][2][3][4] The key structural features contributing to its hydrophilicity are the presence of a sulfonate (sulfo) group and a trifluoromethyl group.[5] The sulfonate group, in particular, significantly enhances water solubility.

Quantitative Hydrophilicity Data

The following table summarizes the known physicochemical and spectral properties of this compound.

| Property | Value | References |

| Molecular Formula | C₃₄H₄₅N₄F₃O₈S | [1][3] |

| Molecular Weight | 726.8 g/mol | [3] |

| Appearance | Yellow solid | [2][3] |

| Solubility | Soluble in water, DMF, DMSO | [1][2][3][4] |

| Excitation Maximum (λex) | 430 nm | [3][4] |

| Emission Maximum (λem) | 542 nm | [3][4] |

| Extinction Coefficient | 15,955 M⁻¹cm⁻¹ | [3][4] |

| Fluorescence Quantum Yield | 0.23 | [3][4] |

| LogP / LogD | Data not publicly available | |

| Water Solubility | Qualitatively high; specific value not published | [1][2][3][4] |

Experimental Protocols for Assessing Hydrophilicity

For researchers wishing to quantify the hydrophilicity of this compound or other fluorescent probes, several established experimental methods can be employed.

Determination of the Octanol-Water Partition Coefficient (LogP/LogD) by the Shake-Flask Method

The shake-flask method is the gold-standard for determining the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) value.

Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution. The ratio of the concentrations in the two phases provides the partition coefficient.

Detailed Methodology:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Shake the mixture vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

-

Partitioning:

-

Add a small volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration of the dye should be within the linear range of the analytical detection method.

-

Vortex the tube vigorously for a set period (e.g., 1-3 hours) to allow for the partitioning of the dye between the two phases to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the tube at a sufficient speed and duration to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy. A standard curve in each solvent should be prepared to ensure accurate quantification.

-

-

Calculation of LogD:

-

The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The LogD is then calculated as: LogD = log₁₀(D)

-

Assessment of Hydrophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used as a rapid and reliable method to estimate the relative hydrophobicity of compounds.

Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Hydrophobic compounds will have a stronger interaction with the stationary phase and thus will have a longer retention time. The retention time can be correlated with the hydrophobicity of the analyte.

Detailed Methodology:

-

Instrumentation:

-

A standard HPLC system equipped with a C18 column and a UV-Vis or fluorescence detector.

-

-

Mobile Phase:

-

A gradient of a polar solvent (e.g., water or an aqueous buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used.

-

-

Sample Preparation:

-

Dissolve this compound in a suitable solvent compatible with the mobile phase.

-

-

Chromatographic Run:

-

Inject the sample onto the column and run the gradient method.

-

Record the retention time of the this compound peak.

-

-

Data Interpretation:

-

The retention time can be compared to that of known compounds with varying degrees of hydrophilicity to provide a relative measure of the hydrophobicity of this compound. A shorter retention time indicates higher hydrophilicity.

-

Visualizing the Factors Influencing this compound Hydrophilicity

The following diagrams, generated using Graphviz (DOT language), illustrate the key structural components influencing the hydrophilicity of this compound and a typical workflow for its assessment.

Caption: Key functional groups influencing the overall hydrophilicity of this compound.

Caption: A typical experimental workflow for determining the LogD value using the shake-flask method.

Conclusion

References

- 1. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. This compound | Scientist.com [app.scientist.com]

- 4. Shake Flask LogD | Domainex [domainex.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

AF 430 Maleimide for Cysteine Residue Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 430 maleimide, a fluorescent dye used for the specific labeling of cysteine residues in proteins and other biomolecules. This document details the dye's properties, experimental protocols for its use, and its applications in research and drug development.

Core Properties of this compound

AF 430 is a hydrophilic, coumarin-based dye that emits a green-yellow fluorescence.[1][2][3] Its maleimide derivative is specifically designed for covalent bonding to thiol groups, which are present in cysteine residues.[4][5] This high selectivity makes it a valuable tool for site-specific labeling of proteins.[6] The fluorescence of AF 430 is stable over a wide pH range, from 4 to 10.[7][8]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 430 nm | [1][3][9] |

| Emission Maximum (λem) | 542 nm | [1][3][4][9] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1][3][9] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [1][3][9] |

| Stokes Shift | 112 nm | [7][9] |

| Molecular Weight | 726.8 g/mol | [3] |

| Solubility | Soluble in water and polar organic solvents (DMF, DMSO) | [3][10] |

Cysteine-Specific Labeling Chemistry

The labeling reaction of this compound with a cysteine residue is a Michael addition. The maleimide group of the dye reacts with the sulfhydryl (thiol) group of the cysteine to form a stable thioether bond.[6][11] This reaction is highly specific for thiols at a neutral pH of 7-7.5.[11][12]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. AF430 maleimide | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. AF430 maleimide, 100mg | Labscoop [labscoop.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. biotium.com [biotium.com]

Methodological & Application

Application Notes and Protocols for AF 430 Maleimide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fluorescent labeling of proteins with AF 430 maleimide. AF 430 is a bright, photostable, green-yellow fluorescent dye ideal for creating protein conjugates for various research applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] The maleimide reactive group specifically targets sulfhydryl (thiol) groups on cysteine residues, allowing for site-specific labeling of proteins.[1][3]

Quantitative Data Summary

The following table summarizes the key spectral properties of AF 430 and recommended parameters for protein labeling.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~430 nm | [1][4] |

| Emission Maximum (λem) | ~542 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ | [3] |

| Correction Factor (CF₂₈₀) | 0.24 | [5] |

| Recommended Dye:Protein Molar Ratio | 10:1 to 20:1 | [3][6] |

| Recommended Reaction pH | 7.0 - 7.5 | [1][3] |

| Recommended Protein Concentration | 1 - 10 mg/mL | [1][2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for protein labeling with this compound.

Caption: Thiol-Maleimide Conjugation Chemistry.

Caption: this compound Protein Labeling Workflow.

Experimental Protocol

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials

-

This compound

-

Protein of interest

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine- and thiol-free buffer (e.g., HEPES, Tris)[3]

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds[3][6]

-

Purification column (e.g., Sephadex G-25) or dialysis cassette[7]

-

Spectrophotometer

Procedure

1. Protein Preparation

a. Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[2] The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[3]

b. (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution.[3][6] Incubate for 20-30 minutes at room temperature.[8] Note: If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.[8]

2. This compound Stock Solution Preparation

a. Allow the vial of this compound to warm to room temperature before opening.

b. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[3] For example, add 100 µL of DMSO to 1 µmol of the dye. Vortex briefly to ensure it is fully dissolved.

c. This stock solution should be used immediately. Unused solution can be stored at -20°C for up to one month, protected from light and moisture.[3][9]

3. Labeling Reaction

a. While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a 10:1 to 20:1 molar ratio of dye to protein.[3][6]

b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] Protect the reaction from light by wrapping the container in aluminum foil or placing it in a dark environment.

4. Purification of the Labeled Protein

a. Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[3][7]

b. For column chromatography, equilibrate the column with your buffer of choice (e.g., PBS). Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein.

c. For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against your buffer of choice.

5. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined by spectrophotometry.

a. Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF 430, which is ~430 nm (A₄₃₀).

b. Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A₄₃₀ / (ε_dye × path length)

-

ε_dye = 15,955 cm⁻¹M⁻¹

c. Calculate the corrected absorbance of the protein at 280 nm: A₂₈₀, corrected = A₂₈₀ - (A₄₃₀ × CF₂₈₀)

-

CF₂₈₀ = 0.24

d. Calculate the concentration of the protein: [Protein] (M) = A₂₈₀, corrected / (ε_protein × path length)

-

ε_protein is the molar extinction coefficient of your specific protein.

e. Calculate the Degree of Labeling: DOL = [Dye] / [Protein]

An optimal DOL for most applications is between 2 and 10.[9]

Storage of Labeled Protein

For short-term storage, keep the labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C.[3] The addition of a stabilizer such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.[3]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Correction factors and critical values for iFluor®, Alexa Fluor®, and other commonly used dyes. | AAT Bioquest [aatbio.com]

- 8. biomol.com [biomol.com]

- 9. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for Labeling Peptides with AF 430 Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, finding broad applications in fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[1][2] Alexa Fluor (AF) dyes are a series of bright and photostable fluorescent dyes that are well-suited for these applications.[3] AF 430 is a coumarin-based dye with excitation and emission maxima at approximately 430 nm and 542 nm, respectively, making it a valuable probe for various biological investigations.[4]

This document provides a detailed protocol for the labeling of peptides containing a free thiol group (cysteine residue) with AF 430 maleimide. The maleimide functional group reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction to form a stable thioether bond.[5] This reaction is highly efficient and specific at a pH range of 6.5-7.5.[5]

Data Presentation

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 430 nm | [4] |

| Emission Maximum (λem) | 542 nm | [4] |

| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ | [4] |

Table 2: Recommended Reaction Conditions for this compound Labeling

| Parameter | Recommended Condition | Notes | Reference(s) |

| pH | 6.5 - 7.5 | The maleimide-thiol reaction is most efficient and specific in this pH range. At pH > 8.0, maleimides can hydrolyze. | [5][6][7] |

| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is faster at room temperature. For sensitive peptides, 4°C can be used for an overnight reaction. | [5][7] |

| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | The reaction time can be optimized based on the specific peptide and concentrations used. | [7][8] |

| Maleimide:Peptide Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide dye ensures efficient labeling of the peptide. | [5][7][8] |

| Solvent for this compound | Anhydrous DMSO or DMF | The maleimide dye should be dissolved immediately before use to prevent hydrolysis. | [6][9] |

Experimental Protocols

Materials and Reagents

-

Peptide containing a single cysteine residue

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5[6]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[9]

-

Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[10][11]

-

Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

Experimental Workflow Diagram

Caption: Workflow for labeling peptides with this compound.

Step-by-Step Protocol

1. Peptide Preparation and Reduction of Disulfide Bonds (if necessary)

a. Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

b. (Optional) If the peptide contains disulfide bonds, they must be reduced to free the thiol groups for labeling.[5][9] i. Add a 10- to 20-fold molar excess of TCEP to the peptide solution. TCEP is preferred as it does not need to be removed before adding the maleimide. ii. Alternatively, use DTT at a similar molar excess. If DTT is used, it must be removed before the labeling reaction using a desalting column, as it contains a thiol group that will react with the maleimide.[5][9] iii. Incubate the reduction reaction for 30-60 minutes at room temperature.

2. Preparation of this compound Stock Solution

a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6] Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used promptly as maleimides can hydrolyze in the presence of water.

3. Labeling Reaction

a. Add the this compound stock solution to the peptide solution to achieve a final dye-to-peptide molar ratio of 10:1 to 20:1.[7][8]

b. Mix the reaction gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

c. (Optional) The reaction can be quenched by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol to react with the excess maleimide.

4. Purification of the Labeled Peptide

a. Separate the AF 430-labeled peptide from unreacted dye and other reaction components. i. Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute in the void volume, while the smaller, unreacted dye molecules will be retained. ii. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is highly effective for purifying peptides and can separate the labeled peptide from both unreacted dye and unlabeled peptide.[10][11] A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[11][12]

5. Characterization of the Labeled Peptide

a. Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per peptide, can be calculated using the absorbance of the dye and the peptide. Measure the absorbance of the purified labeled peptide at 280 nm (for the peptide) and at the excitation maximum of AF 430 (430 nm). The DOL can be calculated using the Beer-Lambert law.

b. Confirm Conjugation: Use mass spectrometry to confirm the covalent attachment of the this compound to the peptide by observing the expected mass shift.

Application Example: Visualization of a Kinase Signaling Pathway

AF 430-labeled peptides can be used as probes to study various cellular processes. For example, a labeled peptide substrate for a specific kinase can be used to visualize kinase activity within a cell or in a cell lysate.

Signaling Pathway Diagram

Caption: Using an AF 430-labeled peptide to probe kinase activity.

In this example, an AF 430-labeled peptide containing a kinase recognition sequence is introduced into cells. Upon activation of the signaling pathway, the target kinase phosphorylates the peptide. The change in localization or the ability to detect the phosphorylated peptide (e.g., with a phospho-specific antibody) can then be monitored by fluorescence, providing a readout of kinase activity.

References

- 1. stratech.co.uk [stratech.co.uk]

- 2. lubio.ch [lubio.ch]

- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. biotium.com [biotium.com]

- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Proteomics, modeling, and fluorescence assays delineate cytochrome b5 residues involved in binding and stimulation of cytochrome P450 17A1 17,20-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 11. bachem.com [bachem.com]

- 12. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: AF 430 Maleimide for FRET-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 430 maleimide in Förster Resonance Energy Transfer (FRET)-based assays for studying protein conformational changes and protein-protein interactions. Detailed protocols, data presentation, and workflow visualizations are included to facilitate the successful implementation of this powerful research tool.

Introduction to this compound in FRET

AF 430, a coumarin-based dye, serves as an excellent fluorescent donor in FRET experiments.[1][2] Its maleimide derivative allows for specific covalent labeling of thiol groups, primarily on cysteine residues within proteins.[3] With an excitation maximum around 430 nm and an emission maximum at approximately 542 nm, AF 430 boasts a large Stokes shift, which is advantageous in minimizing direct excitation of the acceptor fluorophore.[1] This property, combined with its hydrophilicity and photostability, makes this compound a versatile tool for quantitative biological assays.[1]

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring molecular distances and dynamics.[4]

Key Applications

-

Monitoring Protein Conformational Changes: By labeling two different sites on a single protein with a FRET pair, changes in the protein's conformation can be monitored in real-time.[5][6]

-

Detecting Protein-Protein Interactions: Labeling two potentially interacting proteins with a donor and an acceptor allows for the detection and quantification of their binding.[7][8]

-

Enzyme Activity Assays: FRET can be used to design biosensors that report on enzyme activity through conformational changes or cleavage of a labeled substrate.

-

High-Throughput Screening: The sensitivity and solution-based nature of FRET assays make them amenable to high-throughput screening for drug discovery.[8]

Spectral Properties of AF 430

The spectral characteristics of AF 430 are crucial for designing FRET experiments. The emission spectrum of AF 430 should have significant overlap with the absorption spectrum of the chosen acceptor dye to ensure efficient energy transfer.

| Property | Value | Reference |

| Excitation Maximum (λex) | 430 nm | [1] |

| Emission Maximum (λem) | 542 nm | [1] |

| Molar Extinction Coefficient (ε) | ~15,955 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.23 | [1] |

| Recommended Acceptor | Fluorescein, Rhodamine Derivatives | [9][10][11] |

Experimental Section: A Representative FRET Assay

This section details a hypothetical FRET-based assay to monitor the conformational change of a target protein upon ligand binding. In this example, this compound is used as the FRET donor, and Fluorescein-5-Maleimide is used as the FRET acceptor.

Signaling Pathway and Experimental Design

The assay is designed to detect a ligand-induced conformational change that brings two specific cysteine residues on the target protein closer together. One cysteine is labeled with AF 430 (Donor) and the other with Fluorescein (Acceptor). Upon ligand binding, the increased proximity of the two fluorophores results in an increase in FRET efficiency.

Detailed Protocols

1. Protein Labeling with this compound and Fluorescein-5-Maleimide

This protocol is adapted from established methods for labeling proteins with maleimide-functionalized dyes.

-

Materials:

-

Purified target protein with two accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.2).

-

This compound (dissolved in DMSO).

-

Fluorescein-5-Maleimide (dissolved in DMSO).

-

Reducing agent (e.g., TCEP).

-

Desalting column (e.g., Sephadex G-25).

-

Reaction buffer: Phosphate buffer (50 mM, pH 7.0) with 150 mM NaCl and 1 mM EDTA.

-

-

Procedure:

-

Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reduction of Cysteines: Add a 10-fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature to ensure all cysteine residues are reduced.

-

Dye Preparation: Prepare 10 mM stock solutions of this compound and Fluorescein-5-Maleimide in anhydrous DMSO.

-

Labeling Reaction:

-

Add a 10 to 20-fold molar excess of this compound to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Remove the excess this compound using a desalting column equilibrated with the reaction buffer.

-

To the AF 430-labeled protein, add a 10 to 20-fold molar excess of Fluorescein-5-Maleimide.

-

Incubate for another 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification: Remove the unreacted Fluorescein-5-Maleimide and any remaining unreacted this compound using a desalting column. The purified, dual-labeled protein is now ready for the FRET assay.

-

Determination of Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of AF 430 at 430 nm and Fluorescein at 494 nm.

-

2. FRET Measurement of Ligand-Induced Conformational Change

-

Materials:

-

Dual-labeled target protein.

-

Assay buffer: The same buffer used for the final purification of the labeled protein.

-

Ligand of interest at various concentrations.

-

Fluorometer or plate reader capable of measuring fluorescence intensity at specific excitation and emission wavelengths.

-

-

Procedure:

-

Sample Preparation: Prepare a series of samples in a 96-well plate or cuvettes. Each sample should contain a fixed concentration of the dual-labeled protein (e.g., 100 nM) in the assay buffer.

-

Ligand Titration: Add increasing concentrations of the ligand to the samples. Include a control sample with no ligand.

-

Incubation: Incubate the samples at room temperature for a sufficient time to allow ligand binding to reach equilibrium.

-

Fluorescence Measurement:

-

Excite the samples at 430 nm (excitation for AF 430).

-

Measure the fluorescence emission intensity at 542 nm (AF 430 emission, Donor) and 520 nm (Fluorescein emission, Acceptor).

-

-

Data Analysis:

-

Correct the raw fluorescence intensities for background fluorescence.

-

Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor (can be approximated by the intensity of a donor-only labeled protein).

-

Alternatively, a ratiometric approach can be used by calculating the ratio of acceptor to donor fluorescence (I_A / I_D).

-

Plot the FRET efficiency or the fluorescence ratio as a function of ligand concentration to determine the dissociation constant (Kd).

-

-

Quantitative Data Summary

The following table presents hypothetical data from the ligand-binding FRET assay described above.

| Ligand Concentration (nM) | Donor Emission (a.u. at 542 nm) | Acceptor Emission (a.u. at 520 nm) | FRET Efficiency (E) |

| 0 | 8500 | 1500 | 0.15 |

| 10 | 7800 | 2800 | 0.22 |

| 50 | 6000 | 5500 | 0.40 |

| 100 | 4500 | 7500 | 0.55 |

| 200 | 3200 | 8800 | 0.68 |

| 500 | 2500 | 9500 | 0.75 |

| 1000 | 2400 | 9600 | 0.76 |

Note: This data is for illustrative purposes only and will vary depending on the specific protein, ligand, and experimental conditions.

Visualization of FRET Principles

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A FRET-Based Approach for Studying Conformational Changes of a Cytoskeleton-Related Tumor Suppressor Molecule | Springer Nature Experiments [experiments.springernature.com]

- 6. Conformational Changes in Surface-Immobilized Proteins Measured Using Combined Atomic Force and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLIM-FRET Protein-Protein Interaction Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nathan.instras.com [nathan.instras.com]

- 11. Fluorescence resonance energy transfer between donor-acceptor pair on two oligonucleotides hybridized adjacently to DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AF 430 Maleimide in Multicolor Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 maleimide is a thiol-reactive fluorescent dye belonging to the coumarin series, designed for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2][3] Its unique spectral properties, including a large Stokes shift and high photostability, make it an excellent candidate for multicolor fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[4] This document provides detailed application notes and protocols for the effective use of this compound in your research.

AF 430 is characterized by an absorption maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm.[4] This significant separation of excitation and emission peaks (a Stokes shift of ~112 nm) minimizes spectral crosstalk in multicolor experiments, allowing for clearer signal detection.[4] The dye's fluorescence is stable over a wide pH range (pH 4-10) and it can be efficiently excited by a 405 nm violet laser.[4]

Data Presentation

Spectral and Photophysical Properties of AF 430

| Property | Value | Reference |

| Excitation Maximum (λex) | ~430 nm | [4] |

| Emission Maximum (λem) | ~542 nm | [4] |

| Stokes Shift | ~112 nm | [4] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [5][6] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [5][6] |

| Recommended Laser Line | 405 nm | [4] |

| Fluorescence Color | Green-Yellow | [4] |

Recommended Reagents and Buffers for Labeling

| Reagent | Purpose | Recommended Concentration/pH |

| Labeling Buffer | Provides optimal pH for maleimide-thiol reaction | 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5 |

| TCEP (optional) | Reduces disulfide bonds to generate free thiols | ~10-fold molar excess over protein |

| Anhydrous DMSO or DMF | Solvent for preparing dye stock solution | 10 mM |

| Purification Resin (e.g., Sephadex) | Removes unconjugated dye | As per manufacturer's instructions |

| Storage Buffer | Maintains stability of the labeled conjugate | PBS with 0.01-0.03% sodium azide and 5-10 mg/mL BSA |

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol details the covalent labeling of proteins (e.g., antibodies) with this compound. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond.[1][2][7]

Materials:

-

This compound

-

Protein or antibody to be labeled

-

Labeling Buffer (e.g., 1X PBS, pH 7.2-7.5, degassed)

-

TCEP (Tris(2-carboxyethyl)phosphine), optional

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

Purification column (e.g., gel filtration)

-

Storage Buffer

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in degassed labeling buffer at a concentration of 2-10 mg/mL.[2][3]

-

If the protein has few or no free thiols, disulfide bonds can be reduced to generate them. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[3][7] Note: If using TCEP, it must be removed before adding the maleimide dye, typically by a desalting column.

-

-

Prepare the this compound Stock Solution:

-

Labeling Reaction:

-

Purification of the Labeled Protein:

-

Determine the Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be calculated using absorbance measurements.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of AF 430 (~430 nm, A₄₃₀).

-

The protein concentration is calculated from the absorbance at 280 nm after correcting for the dye's contribution at this wavelength.

-

The DOL is then calculated using the following formula: DOL = (A₄₃₀ × Molar Mass of Protein) / (ε_dye × Protein Concentration in mg/mL) (Where ε_dye is the molar extinction coefficient of AF 430)

-

-

Storage:

-

Store the labeled protein in a suitable storage buffer containing a stabilizing agent like BSA and a bacteriostatic agent like sodium azide at 4°C for short-term storage or at -20°C for long-term storage.[1] Protect from light.

-

Multicolor Immunofluorescence Staining of Cells

This protocol provides a general workflow for using AF 430-labeled antibodies for multicolor immunofluorescence imaging of fixed cells.

Materials:

-

AF 430-labeled antibody

-

Other primary and secondary antibodies conjugated to spectrally distinct fluorophores

-

Fixed cells on coverslips or in a microplate

-

Permeabilization Buffer (e.g., PBS with 0.1-0.5% Triton X-100)

-

Blocking Buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If targeting intracellular antigens, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

-

Antibody Incubation:

-

Dilute the AF 430-labeled primary antibody and other primary antibodies in blocking buffer to their optimal concentrations.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

If using unlabeled primary antibodies, incubate with appropriately diluted fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

-

Counterstaining and Mounting:

-

Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.